molecular formula C16H30Cl2O2Si B12587341 CID 78064868

CID 78064868

Cat. No.: B12587341
M. Wt: 353.4 g/mol
InChI Key: NVUFQDNOOVLSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78064868” is a chemical substance listed in the PubChem database

Chemical Reactions Analysis

CID 78064868 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the transformation of the functional groups present in the compound.

Scientific Research Applications

CID 78064868 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects and as a component in drug development. Industrial applications may include its use in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78064868 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

CID 78064868 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can reveal differences in chemical reactivity, biological activity, and potential applications. Some similar compounds include those listed in the PubChem database with related chemical properties.

References

Properties

Molecular Formula

C16H30Cl2O2Si

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C16H30Cl2O2Si/c1-20-15(19)13-11-9-7-5-3-2-4-6-8-10-12-14-21-16(17)18/h16H,2-14H2,1H3

InChI Key

NVUFQDNOOVLSDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCC[Si]C(Cl)Cl

Origin of Product

United States

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